1,1'-{4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone
Description
Its core structure features a 1,4-dihydropyridine ring substituted at the 4-position with a 5-(2-chlorophenyl)-2-furyl moiety and acetyl groups at the 3,5-positions. The 2-chlorophenyl and furyl substituents introduce steric and electronic effects that influence molecular conformation, intermolecular interactions, and crystallographic packing.
Properties
IUPAC Name |
1-[5-acetyl-4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-11-19(13(3)24)21(20(14(4)25)12(2)23-11)18-10-9-17(26-18)15-7-5-6-8-16(15)22/h5-10,21,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDHZFKQTDZURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303093-79-0 | |
| Record name | 1-(5-AC-4-(5-(2-CL-PH)-FURAN-2-YL)-2,6-DI-ME-1,4-DIHYDRO-PYRIDIN-3-YL)-ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 1,1'-{4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone is a derivative of the 1,4-dihydropyridine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C21H20ClN2O5
- Molecular Weight: 404.84 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that derivatives of 1,4-dihydropyridines exhibit significant antioxidant properties. The presence of the furan and chlorophenyl groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals and reduce oxidative stress in biological systems .
2. Antihypertensive Effects
Compounds in the 1,4-dihydropyridine class are well-known calcium channel blockers. Studies have shown that this specific compound can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells .
3. Neuroprotective Properties
Emerging evidence suggests that this compound may have neuroprotective effects against neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
The mechanisms through which this compound exerts its biological effects include:
- Calcium Channel Blockade: By blocking L-type calcium channels, it reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure.
- Antioxidant Mechanism: The structure allows for the donation of electrons to free radicals, thus neutralizing their harmful effects.
- Modulation of Neurotransmitter Release: It may influence the release of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective effects.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Conformation and Crystal Packing
The conformation of the 1,4-dihydropyridine ring and its substituents significantly impacts molecular packing and intermolecular interactions. Below is a comparative analysis of key analogues:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenyl substituent () introduces electron-withdrawing effects, leading to a flattened-boat conformation of the DHP ring. This conformation facilitates N–H⋯O hydrogen bonds, forming zigzag chains, and C–H⋯Cl interactions that stabilize centrosymmetric dimers . In contrast, the 4-methoxyphenyl group () is electron-donating, resulting in an orthorhombic crystal system (Pbca) with distinct unit cell parameters (a = 12.078 Å, b = 8.965 Å).
However, crystallographic data for these derivatives remain unreported in the evidence . Chlorophenyl vs. Methoxyphenyl: The chloro substituent’s smaller size and higher electronegativity compared to methoxy may reduce steric hindrance but enhance dipole-dipole interactions. For example, C–H⋯Cl contacts in the 2,4-dichlorophenyl derivative contribute to dimer formation, whereas methoxy groups might favor hydrogen bonding with adjacent molecules .
Hydrogen Bonding and Intermolecular Interactions
Hydrogen bonding patterns are critical for understanding crystallographic stability and solubility:
- N–H⋯O Bonds : Observed in the 2,4-dichlorophenyl derivative (), these bonds link molecules into zigzag chains, enhancing thermal stability .
- C–H⋯X (X = O, Cl): Chlorine atoms in chlorophenyl derivatives participate in weak C–H⋯Cl interactions, while methoxy oxygen atoms may act as acceptors in C–H⋯O bonds.
Crystallographic Methodologies
Structural analyses of these compounds predominantly rely on X-ray diffraction using SHELX software (e.g., SHELXL for refinement and SADABS for absorption correction), as noted in and . The robustness of SHELX in handling small-molecule crystallography ensures accurate determination of conformational and packing features .
Q & A
Q. What protocols validate spectroscopic data against computational predictions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
